molecular formula C19H17NO4S B1663119 (2-Phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone CAS No. 1135797-91-9

(2-Phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone

Katalognummer B1663119
CAS-Nummer: 1135797-91-9
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: WZEMDWPKLKAUOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone, also known as TTM, is a synthetic compound that has been extensively studied for its potential use in scientific research. TTM has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research by Shahana and Yardily (2020) on the synthesis and characterization of novel compounds related to thiazole derivatives, including structural analysis and molecular docking, aids in understanding their potential antibacterial activity. This study highlights the importance of structural optimization and theoretical vibrational spectra for understanding compound stability and reactivity, contributing to the development of new antibacterial agents (Shahana & Yardily, 2020).

Anticancer Potential

A 2013 study by Magalhães et al. explored the cytotoxicity of a phenstatin family compound, focusing on its mechanisms of inducing cell death in leukemia cells. This research contributes to understanding the compound's potential as an anticancer therapeutic, particularly in inhibiting tubulin polymerization and inducing apoptosis (Magalhães et al., 2013).

Structural Analysis and Synthesis

Çeti̇nkaya (2017) conducted a study involving the synthesis of phenstatin derivatives, including structural analysis using spectroscopic techniques. The focus on geometrical parameters and structural optimization contributes to the understanding of these compounds in scientific research (Çeti̇nkaya, 2017).

Antioxidant Properties

Research by Çetinkaya, Göçer, Menzek, and Gülçin (2012) on the synthesis and antioxidant properties of certain derivatives highlights their potential as effective antioxidants. The study evaluates their radical scavenging activities, comparing them to standard compounds, and suggests their potential as promising molecules due to their antioxidant power (Çetinkaya et al., 2012).

Antiproliferative Activity

Chang et al. (2014) synthesized a series of compounds to investigate their antiproliferative activity, particularly against cancer cells. This study contributes to the understanding of the compound's potential in cancer treatment, focusing on its ability to inhibit tubulin polymerization and disrupt vascular formation (Chang et al., 2014).

Eigenschaften

CAS-Nummer

1135797-91-9

Produktname

(2-Phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone

Molekularformel

C19H17NO4S

Molekulargewicht

355.4 g/mol

IUPAC-Name

(2-phenyl-1,3-thiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C19H17NO4S/c1-22-15-9-13(10-16(23-2)18(15)24-3)17(21)14-11-25-19(20-14)12-7-5-4-6-8-12/h4-11H,1-3H3

InChI-Schlüssel

WZEMDWPKLKAUOH-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CSC(=N2)C3=CC=CC=C3

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CSC(=N2)C3=CC=CC=C3

Synonyme

(2-phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone
SMART 100
SMART-100

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid (5 mmol), EDCI (6 mmol) and HOBt (5 mmol) in CH2Cl2 (50 mL) was stirred for 10 min. To this solution, NMM (5 mmol) and HNCH3OCH3 (5 mmol) were added and stirring continued at RT for 6-8 h. The reaction mixture was diluted with CH2Cl2 (100 mL) and sequentially washed with water, satd. NaHCO3, brine and dried over MgSO4. The solvent was removed under reduced pressure to yield a crude product, which was purified by column chromatography to get 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid methoxymethylamide. A solution of 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid methoxymethylamide (1 equiv) in CH2Cl2 was cooled to 0° C., and distilled DBU (2 equiv) was added. Bromotrichloromethane (1.7 equiv) was then introduced dropwise via syringe over 10 min. The reaction mixtures were allowed to warm to RT and stirred overnight. Upon washing with satd. aqueous NH4Cl (2×50 mL), the aqueous phase was extracted with EtOAc (3×50 mL). The combined organic layers were dried on MgSO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography as needed providing 2-phenyl-thiazole-4-carboxylic acid methoxymethylamide (73.6%). 1H NMR (300 MHz, CDCl3) δ 8.01 (s, 1H), 7.99-7.96 (m, 2H), 7.47-7.44 (m, 3H), 3.88 (s, 3H), 3.49 (s, 3H). MS (ESI) m/z 271.0 (M+Na)+. To a solution of 3,4,5-trimethoxyphenylmagnesium bromide (0.5 N, 3 mL) in 2 mL THF was charged a solution of 2-phenyl-thiazole-4-carboxylic acid methoxymethylamide (1 mmol) in 3 mL THF at 0° C. The mixtures were stirred for 30 min until amides disappeared on TLC plates. The reaction mixture was quenched with satd. NH4Cl, extracted with ethyl ether, dried with MgSO4. The solvent was removed under reduced pressure to yield a crude product, which was purified by column chromatography to obtain pure compound 1h. Yield: 27.3%. 1H NMR (300 MHz, CDCl3) δ 8.29 (s, 1H), 8.03 (q, 2H), 7.80 (s, 2H), 7.49-7.47 (m, 3H), 3.96 (s, 6H), 3.97 (s, 3H). MS (ESI) m/z 378.1 (M+Na)+.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
27.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
(2-Phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone
Reactant of Route 4
Reactant of Route 4
(2-Phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone
Reactant of Route 5
Reactant of Route 5
(2-Phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone
Reactant of Route 6
Reactant of Route 6
(2-Phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.